2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one
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Overview
Description
2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a pyrimidinylthio substituent, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the condensation of a quinazolinone derivative with a pyrimidinylthio compound. One common method includes the reaction of 2-mercaptopyrimidine with a quinazolinone derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the pyrimidinylthio substituent.
Substitution: The hydrogen atoms on the quinazolinone core can be substituted with various functional groups to enhance its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives with enhanced biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied as CDK2 inhibitors with potential anticancer properties.
Quinolin-2-yl derivatives: Investigated for their broad spectrum of biological activities.
Uniqueness
2-((pyrimidin-2-ylthio)methyl)quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core and a pyrimidinylthio substituent, which can confer distinct pharmacological properties
Properties
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12-9-4-1-2-5-10(9)16-11(17-12)8-19-13-14-6-3-7-15-13/h1-7H,8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDAMFXQPKFOSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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